1,1,2,2-Tetrafluoroethyldiethylamine
Description
Structure
3D Structure
Properties
CAS No. |
680-63-7 |
|---|---|
Molecular Formula |
C6H11F4N |
Molecular Weight |
173.15 g/mol |
IUPAC Name |
N,N-diethyl-1,1,2,2-tetrafluoroethanamine |
InChI |
InChI=1S/C6H11F4N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
SWADNLFRTHBCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(F)F)(F)F |
Origin of Product |
United States |
Mechanistic Investigations of 1,1,2,2 Tetrafluoroethyldiethylamine Catalyzed or Mediated Reactions
Elucidation of Deoxyfluorination Mechanisms
1,1,2,2-Tetrafluoroethyldiethylamine is a prominent reagent for the conversion of alcohols and carboxylic acids into their corresponding fluorinated derivatives. Mechanistic studies have been crucial in understanding the reaction pathways and optimizing reaction conditions.
Pathway for Conversion of Alcohols to Alkyl Fluorides (e.g., Petrov et al. Proposed Mechanism)
The conversion of alcohols to alkyl fluorides using this compound or the closely related TFEDMA, often referred to as Petrov's reagent, is a cornerstone of its application in organofluorine chemistry. A widely accepted mechanism, proposed by Petrov and colleagues, delineates a stepwise process.
The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the fluoroalkylamine. This initial step results in the formation of an intermediate alkoxyaminofluorocarbon. Subsequent intramolecular elimination of a fluoride (B91410) ion and a proton from the hydroxyl group and the adjacent carbon, respectively, leads to the formation of a fluoroenamine and the corresponding alkyl fluoride. The fluoroenamine can then react with the liberated hydrogen fluoride to regenerate the starting amine and form a difluoroacetyl fluoride byproduct.
The reaction of primary alcohols with TFEDMA to form the corresponding alkyl fluorides generally requires elevated temperatures for high yields. researchgate.net In contrast, secondary and tertiary alcohols react more rapidly, often at temperatures between 0–10°C, to produce the desired alkyl fluorides as the major product, although the formation of olefins as byproducts can also occur. researchgate.net
Mechanism for Carboxylic Acid to Acyl Fluoride Transformation
The transformation of carboxylic acids into acyl fluorides is another vital application of this compound and its analogues. researchgate.net This conversion is believed to proceed through a mechanism analogous to that of alcohol deoxyfluorination.
The process begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic carbon of the fluoroalkylamine. This leads to the formation of an acyloxy-intermediate. This intermediate then undergoes an intramolecular rearrangement and elimination. The lone pair on the nitrogen assists in the expulsion of a fluoride ion, which then attacks the carbonyl carbon of the acyloxy group. This concerted process results in the formation of the stable acyl fluoride and a difluoroacetamide byproduct. This transformation is particularly valuable as acyl fluorides are versatile intermediates in organic synthesis, known for their balanced reactivity and stability compared to other acyl halides.
Role of Iminium Species in Reaction Pathways
A central feature of the reactivity of this compound is the in situ formation of highly reactive iminium species. These intermediates are key to understanding the mechanistic underpinnings of the reactions it mediates.
Formation and Characterization of Fluoroorganic Iminium Salts
Fluoroalkylamino reagents like this compound can eliminate hydrogen fluoride to form reactive iminium salt intermediates. The formation of these fluoroorganic iminium salts is a critical step that precedes the main fluorination or other transformation reactions. While detailed spectroscopic characterization of the specific iminium salt derived from this compound is not extensively documented in readily available literature, analogies can be drawn from related fluoroalkylamine reagents. The formation of these iminium species can be inferred from the reaction products and mechanistic proposals.
Iminium Form as a Reactive Intermediate (e.g., Vilsmeier-Type Reagent Analogue)
The iminium salt generated from this compound or its dimethyl analogue, TFEDMA, acts as a fluorinated analogue of the well-known Vilsmeier reagent. researchgate.net The Vilsmeier reagent, typically formed from a substituted amide and phosphorus oxychloride, is a powerful electrophile used in formylation and other related reactions. The fluoro-iminium species generated from this compound exhibits similar electrophilic character, enabling it to react with a variety of nucleophiles.
This Vilsmeier-type reactivity is exemplified in the activation of aryl-oximes. TFEDMA has been shown to be an efficient reagent for the conversion of aryl-aldoximes to aryl-cyanides and aryl-ketoximes to aryl-amides in moderate to excellent yields. researchgate.net In these transformations, the iminium form of TFEDMA is the key reactive intermediate that facilitates the rearrangement and subsequent functional group transformation.
Mechanistic Studies in Diverse Organic Transformations
Beyond its primary role in deoxyfluorination, mechanistic investigations have revealed the utility of this compound in a broader range of organic transformations. For instance, its reaction with 1,3-diketones has been studied, revealing different outcomes based on the substrate structure. In the case of linear 1,3-diketones, the proposed mechanism involves the formation of a β-fluoro-α,β-unsaturated ketone, which then undergoes addition of HF to yield a β,β-difluoroketone. researchgate.net However, with cyclic 1,3-diketones like 1,3-cyclohexanedione, the reaction leads to a product with a 2,2-difluoroacetyl group on the C-2 position, indicating a different mechanistic pathway likely involving the Vilsmeier-type reactivity of the reagent. researchgate.net These studies underscore the versatility of this compound and the importance of understanding its mechanistic intricacies to predict and control its reactivity in various synthetic contexts.
Reactions with Carbonyl Compounds and 1,3-Diketones
The reactivity of this compound and related α-fluoroamines towards carbonyl compounds is highly dependent on the substrate's structure. While simple aldehydes and ketones are generally unreactive, 1,3-dicarbonyl compounds undergo specific transformations with distinct mechanistic pathways for linear and cyclic systems. Much of the detailed mechanistic work in this area has been performed with the closely related N,N-dimethyl analogue, 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), whose reactivity is considered representative of this class of reagents.
In reactions with linear 1,3-diketones , the proposed mechanism leads to the formation of β,β-difluoroketones. This transformation is thought to proceed through a multi-step sequence. The initial step involves the reaction of the enol form of the diketone with the fluoroalkylamine reagent to generate a β-fluoro-α,β-unsaturated ketone. Subsequently, the hydrogen fluoride (HF) eliminated during the reaction adds across the double bond of this intermediate to selectively yield the final β,β-difluoroketone product.
Conversely, the reaction with cyclic 1,3-diketones , such as 1,3-cyclohexanedione, follows a different mechanistic course. Instead of deoxofluorination, the reaction results in the C-fluoroacylation of the active methylene (B1212753) group situated between the two carbonyls. The outcome is the formation of a product bearing a 2,2-difluoroacetyl group at the 2-position of the cyclic diketone. This divergence in reactivity highlights the influence of the substrate's conformation and the stability of potential intermediates on the reaction pathway.
Table 1: Reactivity of 1,1,2,2-Tetrafluoroethyldialkylamines with Carbonyl Compounds
| Substrate Type | Observed Reaction | Major Product(s) | Proposed Mechanism Highlight |
|---|---|---|---|
| Simple Ketones/Aldehydes | Generally unreactive | No reaction | N/A |
| Linear 1,3-Diketones | Deoxofluorination | β,β-Difluoroketones | Formation of a β-fluoro-α,β-unsaturated ketone intermediate, followed by HF addition. |
| Cyclic 1,3-Diketones | C-Fluoroacylation | 2-(2,2-Difluoroacetyl)-1,3-diketones | Direct fluoroacylation at the active methylene position. |
Studies on Nucleophilic Substitution at Fluoroalkyl Centers
This compound is a valuable reagent for mediating nucleophilic substitution reactions, most notably in the conversion of alcohols to alkyl fluorides. The mechanism does not involve a direct substitution on the fluoroalkyl center of the reagent itself. Instead, the reagent acts as an activator for the hydroxyl group of the alcohol, converting it into a better leaving group, which is subsequently displaced by a fluoride ion.
The reaction is initiated by the attack of the alcohol's oxygen atom on the electrophilic carbon of the fluoroalkylamine reagent. This forms an intermediate that readily eliminates a stable amide and a fluoroacyl fluoride or a related species. Crucially, this process also generates fluoride ions. The activated alcohol, now possessing a good leaving group, undergoes nucleophilic attack by the fluoride ion.
The stereochemical outcome of this fluorination reaction is dependent on the structure of the alcohol substrate, suggesting the involvement of classical nucleophilic substitution pathways (SN1 and SN2). For primary and secondary alcohols, the reaction often proceeds with a clear inversion of configuration at the stereocenter, which is characteristic of an SN2 mechanism. In this bimolecular process, the fluoride nucleophile performs a "backside attack," displacing the leaving group in a single, concerted step. For tertiary alcohols, which can form stable carbocation intermediates, an SN1-type mechanism may be operative, potentially leading to racemization.
Computational and Theoretical Insights into Reaction Energetics and Pathways
Density Functional Theory (DFT) Studies on Transition States and Intermediates
While specific Density Functional Theory (DFT) studies on this compound are not extensively documented in the literature, DFT is a powerful and widely used computational method for investigating the mechanisms of related chemical transformations. This theoretical approach allows for the detailed examination of reaction pathways, providing insights into the geometries and energies of reactants, products, intermediates, and, most critically, transition states.
A DFT study of the reactions described in section 3.3 would involve calculating the potential energy surface for the proposed mechanistic steps. For the reaction with a linear 1,3-diketone, for example, DFT calculations could be used to:
Model the structure of the enol-reagent complex.
Locate the transition state for the formation of the β-fluoro-α,β-unsaturated ketone intermediate and calculate its associated activation energy (ΔG‡).
Determine the structure and stability of the unsaturated intermediate.
Model the transition state for the subsequent addition of HF to determine the energetic barrier for the final step.
By comparing the calculated activation energies for competing pathways, researchers can predict which mechanism is more favorable. For instance, DFT could be used to explore why cyclic 1,3-diketones favor C-fluoroacylation over the deoxofluorination pathway observed for linear analogues by comparing the activation barriers of the respective transition states. Such studies provide a quantitative basis for understanding the reactivity and selectivity observed experimentally.
Table 2: Representative Data from a Hypothetical DFT Study on Competing Reaction Pathways
| Reaction Pathway | Key Intermediate | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Overall Reaction Energy (ΔG, kcal/mol) |
|---|---|---|---|---|
| Pathway A: Deoxofluorination | β-fluoro-α,β-unsaturated ketone | TS-A | +22.5 | -15.3 |
| Pathway B: C-Fluoroacylation | Sigma complex | TS-B | +28.1 | -10.8 |
This table is illustrative and does not represent actual experimental or calculated data.
Quantum Chemical Modeling of Electron Transfer and Bond Formation Processes
Quantum chemical modeling provides a deeper understanding of the electronic events that govern chemical reactions, such as electron transfer and the dynamics of bond formation and cleavage. These methods can be used to analyze the electronic structure of molecules and transition states, complementing the energetic information provided by DFT.
For reactions involving this compound, quantum chemical modeling could be applied to:
Analyze Frontier Molecular Orbitals (FMOs): The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (e.g., the enol of a diketone) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the fluoroalkylamine reagent) is key to the initial reaction step. Modeling these orbitals can explain the regioselectivity and reactivity of the process.
Map Electron Density Changes: By calculating the electron density at various points along the reaction coordinate, it is possible to visualize the flow of electrons as bonds are broken and formed. This can illustrate the partial charges that develop in transition states and confirm the nucleophilic or electrophilic character of different atomic centers.
Bond Order Analysis: This analysis quantifies the strength and nature of chemical bonds throughout the reaction. For instance, in the nucleophilic substitution on an activated alcohol, bond order analysis could show the gradual decrease in the carbon-leaving group bond order simultaneous with the increase in the carbon-fluorine bond order, providing a detailed picture of the SN2 transition state.
These computational tools are invaluable for building a complete, dynamic picture of a reaction mechanism at the molecular level, offering predictive power and a rational basis for reaction design and optimization.
Applications of 1,1,2,2 Tetrafluoroethyldiethylamine in Advanced Organic Synthesis
Selective Fluorination in Complex Molecular Architectures
The selective introduction of fluorine into complex molecules is a formidable challenge in organic synthesis. 1,1,2,2-Tetrafluoroethyldiethylamine has proven to be a versatile reagent for achieving high levels of selectivity in fluorination reactions, particularly in the conversion of alcohols to alkyl fluorides.
The regioselectivity of a fluorination reaction is crucial when multiple reactive sites are present in a molecule. This compound and its dimethyl analog, 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), have demonstrated efficacy in the regioselective deoxyfluorination of polyols. For instance, in the synthesis of fluorinated carbohydrates, these reagents can selectively replace a hydroxyl group with a fluorine atom, a transformation that is highly dependent on the steric and electronic environment of the hydroxyl groups.
A notable example of regioselective fluorination is the deoxyfluorination of Morita–Baylis–Hillman (MBH) alcohols using TFEDMA. researchgate.net This reaction proceeds smoothly to yield the corresponding MBH-fluorides in moderate to good yields without the need for an activator. researchgate.net The selectivity arises from the inherent reactivity of the allylic alcohol functionality in the MBH adduct.
Stereoselectivity is another critical aspect of fluorination, especially in the synthesis of chiral molecules. The deoxyfluorination of chiral secondary and tertiary alcohols using reagents like this compound often proceeds with inversion of configuration at the stereocenter. This stereospecific outcome is consistent with an S(_N)2-type mechanism and is highly valuable for the synthesis of enantiomerically pure alkyl fluorides. While the primary application of these reagents is deoxyfluorination, the principles of achieving stereoselectivity are pertinent to the broader field of fluorinating complex, chiral molecules such as steroids. nih.govresearchgate.net
Table 1: Regio- and Stereoselective Deoxyfluorination Examples
| Substrate Type | Reagent | Key Outcome | Citation(s) |
| Morita–Baylis–Hillman Alcohols | TFEDMA | Regioselective formation of MBH-fluorides | researchgate.net |
| Chiral Secondary Alcohols | Deoxyfluorinating agents | Stereospecific inversion of configuration | nih.gov |
| Steroid Enol Esters | Electrophilic N-F reagents | Stereoselective formation of α- or β-fluorosteroids | nih.govresearchgate.net |
This compound is a powerful reagent for the deoxyfluorination of a wide range of alcohols. The reaction conditions can be tuned to accommodate the reactivity of the substrate. Primary alcohols typically require elevated temperatures to undergo conversion to the corresponding alkyl fluorides. Current time information in Washtenaw County, US. In contrast, secondary and tertiary alcohols react more rapidly, often at temperatures between 0 and 10°C, to yield the desired alkyl fluorides as the major product. Current time information in Washtenaw County, US. However, in the case of secondary and tertiary alcohols, the formation of olefin byproducts through elimination reactions can sometimes be observed. Current time information in Washtenaw County, US.
The versatility of this reagent is highlighted by its application in the synthesis of complex molecules where other fluorinating agents might be too harsh or lack selectivity. The reaction proceeds through the activation of the alcohol by the reagent, followed by nucleophilic displacement by fluoride (B91410).
Table 2: Deoxyfluorination of Alcohols with 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine
| Alcohol Type | Reaction Conditions | Major Product | Potential Byproduct | Citation(s) |
| Primary | Elevated temperature | Alkyl fluoride | - | Current time information in Washtenaw County, US. |
| Secondary | 0–10°C | Alkyl fluoride | Olefin | Current time information in Washtenaw County, US. |
| Tertiary | 0–10°C | Alkyl fluoride | Olefin | Current time information in Washtenaw County, US. |
Facilitating Functional Group Interconversions
Beyond its role in deoxyfluorination, this compound is instrumental in facilitating other important functional group interconversions.
Acyl fluorides are valuable synthetic intermediates due to their unique reactivity, which is often complementary to that of more common acyl chlorides. This compound and its analogs are widely used for the efficient conversion of carboxylic acids into their corresponding acyl fluorides. Current time information in Washtenaw County, US. This transformation is typically clean and high-yielding, providing a reliable method for accessing these useful building blocks.
A convenient method for the activation of aryl-oximes has been developed using TFEDMA as a scalable and efficient reagent. Current time information in Washtenaw County, US. This methodology allows for the differential transformation of oximes based on their substitution pattern. Aryl-aldoximes are readily converted to aryl-cyanides, while aryl-ketoximes undergo a Beckmann-type rearrangement to afford aryl-amides in moderate to excellent yields. Current time information in Washtenaw County, US. The iminium form of TFEDMA is believed to act as a fluorinated version of the well-known Vilsmeier reagent in these transformations. Current time information in Washtenaw County, US. This application underscores the utility of this compound and its analogs in the synthesis of valuable nitrogen-containing compounds. Current time information in Washtenaw County, US.
Table 3: Functional Group Interconversions using TFEDMA
| Starting Material | Product | Key Transformation | Citation(s) |
| Carboxylic Acid | Acyl Fluoride | Deoxyfluorination | Current time information in Washtenaw County, US. |
| Aryl-aldoxime | Aryl-cyanide | Dehydration/Activation | Current time information in Washtenaw County, US. |
| Aryl-ketoxime | Aryl-amide | Rearrangement/Activation | Current time information in Washtenaw County, US. |
Incorporation of Fluoroethyl Moieties
The incorporation of fluorine-containing alkyl groups is a widely used strategy in drug design to enhance metabolic stability and modulate physicochemical properties. While this compound primarily functions as a fluorinating agent where the tetrafluoroethyl group is part of the leaving group, the synthesis and application of molecules containing the 1,1,2,2-tetrafluoroethyl moiety are of significant interest. This group can serve as a lipophilic hydrogen bond donor and is considered a structural mimic of the trifluoromethyl group, which can improve the lipophilicity of molecules.
Although direct incorporation of the 1,1,2,2-tetrafluoroethyl group using this compound is not its primary application, the development of synthetic methods to install this moiety is an active area of research. For example, metal-mediated cross-coupling reactions have been developed to incorporate the 1,1,2,2-tetrafluoroethyl (CF₂CF₂H) motif into unactivated, electron-rich alkenyl iodides. Current time information in Washtenaw County, US. Such advancements highlight the growing importance of the 1,1,2,2-tetrafluoroethyl group in the design of novel bioactive compounds and advanced materials.
Metal-Mediated Cross-Coupling for CF₂CF₂H Motif Introduction
The direct introduction of the 1,1,2,2-tetrafluoroethyl (–CF₂CF₂H) group into organic molecules via transition-metal-catalyzed cross-coupling reactions is a significant area of research. However, the application of this compound as a direct source of the –CF₂CF₂H motif in such reactions is not extensively documented in current scientific literature. The primary reactivity of this reagent is centered on its utility as a deoxofluorinating agent rather than as a coupling partner for transition metal catalysis.
Synthesis of Fluorinated Building Blocks and Precursors
A principal application of this compound lies in its efficacy as a deoxyfluorinating agent, converting hydroxyl groups into fluorine atoms under mild conditions. researchgate.net This transformation is fundamental for the synthesis of a wide array of stable, fluorinated building blocks that serve as precursors in more complex syntheses. nih.govnih.govalfa-chemistry.com
The reagent is particularly effective for the conversion of primary alcohols to the corresponding alkyl fluorides. wikipedia.org It also facilitates the transformation of carboxylic acids into highly reactive acyl fluorides. enamine.net These acyl fluorides are versatile intermediates in organic synthesis, valued for their balanced reactivity which allows them to participate in various subsequent reactions, including acyl coupling and decarbonylative coupling processes. researchgate.net The general mechanism involves the activation of the alcohol by the reagent, followed by nucleophilic displacement by a fluoride ion. acsgcipr.org
Below is a table summarizing representative deoxyfluorination reactions facilitated by diethylamine-based FARs.
| Substrate Type | Product Type | Reagent System | General Observations |
| Primary Alcohols | Alkyl Fluorides | This compound or related FARs | Reaction proceeds with high yield under mild conditions. wikipedia.org |
| Secondary & Tertiary Alcohols | Alkyl Fluorides | This compound or related FARs | Often produces a mixture of the desired alkyl fluoride along with elimination byproducts (alkenes). researchgate.net |
| Carboxylic Acids | Acyl Fluorides | This compound or related FARs | Efficient conversion to versatile acyl fluoride intermediates. enamine.netmdpi.com |
| Aromatic α-Hydroxy Esters | Aromatic α-Fluoro Esters | N,N-diethyl-1,1,2,3,3,3-hexafluoropropanamine (Ishikawa's Reagent) | Effective fluorination of hydroxyl groups adjacent to an ester. acsgcipr.org |
Applications in Specialized Chemical Synthesis
Beyond the creation of fundamental building blocks, this compound and its closely related analogs are employed in specialized synthetic applications, including the modification of bioactive molecules and the construction of complex heterocyclic systems.
Derivatization of Natural Products and Drug Candidates
The late-stage introduction of fluorine into complex molecules like natural products and drug candidates is a key strategy for modulating their biological activity, metabolic stability, and pharmacokinetic profiles. nih.gov Fluoroalkyl Amino Reagents are well-suited for this purpose due to their selective reactivity with hydroxyl groups. mdpi.com
FARs have been successfully used for the dehydroxyfluorination of complex substrates, including carbohydrate derivatives and amino acids like hydroxyproline. researchgate.netmdpi.com This capability allows for the targeted modification of natural product scaffolds, providing a direct route to novel analogs for structure-activity relationship (SAR) studies. While specific examples detailing the use of this compound for a particular natural product are sparse, its established reactivity as a deoxyfluorinating agent places it within the arsenal (B13267) of reagents available for such late-stage diversification strategies. nih.gov
Synthesis of Fluorinated Heterocyclic Compounds
The synthesis of fluorinated heterocyclic compounds is of immense interest to the pharmaceutical, agrochemical, and materials science industries, as these scaffolds are core components of many active compounds. nih.govuzh.che-bookshelf.de Fluoroalkyl Amino Reagents have emerged as powerful tools for the introduction of fluorinated groups during the construction of these ring systems. nih.govresearchgate.net
Research has shown that diethylamine-based FARs, such as the Yarovenko reagent (derived from chlorotrifluoroethylene (B8367) and diethylamine), are effective in the synthesis of various fused heterocyclic systems. For instance, the reaction of the Yarovenko reagent with 1,2-diheteroatom-functionalized arenes provides a direct route to fluoroalkylated benzimidazoles, benzothiazoles, and quinazolones. nih.gov
The reactivity of these reagents can be influenced by the nature of the alkyl groups on the amine. In some cases, diethyl-substituted FARs like this compound have demonstrated lower reactivity or different selectivity compared to their dimethyl counterparts (e.g., TFEDMA). mdpi.comnih.gov For example, in certain pyrazole (B372694) syntheses, the iminium intermediates derived from diethylamines proved to be less efficient. nih.gov This highlights the nuanced role that the reagent's structure plays in the outcome of complex cyclization reactions.
The table below details the synthesis of various fluorinated heterocycles using diethylamine-based FARs.
| Starting Material | Reagent | Heterocyclic Product | Yield (%) | Reference |
| 2-Aminophenol | Yarovenko Reagent | 2-(Chlorofluoromethyl)benzoxazole | 75% | nih.gov |
| 2-Aminothiophenol | Yarovenko Reagent | 2-(Chlorofluoromethyl)benzothiazole | 72% | nih.gov |
| Anthranilamide | Yarovenko Reagent | 2-(Chlorofluoromethyl)quinazolin-4(3H)-one | 55% | nih.gov |
| Benzene-1,2-diamine | Yarovenko Reagent | 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole | 60% | nih.gov |
Role in Materials Chemistry Research (e.g., polymer precursors)
The unique properties imparted by the tetrafluoroethyl group are highly valuable in materials science. researchgate.net Compounds containing the –CF₂CF₂– fragment are integral to the development of advanced materials, including conducting polymers, liquid crystal displays, and light-emitting diodes. researchgate.net
While this compound is not typically used as a monomer itself, its role in synthesizing fluorinated building blocks and heterocycles is crucial. nih.gov These resulting fluorinated compounds can then serve as precursors or monomers for specialty polymers. For example, the introduction of fluorinated heterocyclic motifs into a polymer backbone can enhance thermal stability, chemical resistance, and optical properties. The ability of FARs to generate aryl cyanides from aryl-oximes also provides precursors for materials used in photovoltaic cells and LEDs, where the cyano group is a valuable functional handle. researchgate.net Therefore, this compound contributes indirectly but significantly to materials chemistry research by enabling access to novel fluorinated precursors.
Analytical Methodologies for the Characterization and Study of 1,1,2,2 Tetrafluoroethyldiethylamine Reactions
Spectroscopic Techniques in Reaction Monitoring and Product Analysis
Spectroscopic techniques provide detailed information about molecular structure and functional groups, making them invaluable for monitoring reaction progress and characterizing final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For fluorinated compounds like 1,1,2,2-Tetrafluoroethyldiethylamine, specific NMR techniques are particularly insightful.
¹⁹F NMR: Given the presence of fluorine atoms, ¹⁹F NMR is an essential tool. The chemical shifts in a ¹⁹F NMR spectrum provide information about the electronic environment of the fluorine nuclei. For this compound, distinct signals would be expected for the -CF₂- and -CHF₂ groups. Furthermore, coupling between the fluorine and hydrogen atoms (¹H-¹⁹F coupling) provides additional structural information by splitting the NMR signals into characteristic patterns.
³¹P NMR: When this compound is used in reactions with phosphorus-containing reagents, ³¹P NMR spectroscopy becomes highly relevant. The chemical shifts and coupling constants in the ³¹P NMR spectrum can confirm the formation of new phosphorus-containing compounds and provide details about their structure and bonding environment.
Table 1: Representative NMR Data for Fluoroalkylamine Structures
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹⁹F | -70 to -250 | Electronic environment of fluorine atoms, structural arrangement. |
| ³¹P | -200 to +250 | Nature of phosphorus-containing functional groups. |
| ¹H | 0 to 10 | Presence and connectivity of hydrogen atoms. |
| ¹³C | 0 to 220 | Carbon framework of the molecule. |
Note: Specific chemical shifts are highly dependent on the molecular structure and solvent.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. ucsf.edu It is instrumental in identifying reaction intermediates and confirming the final products of reactions involving this compound. ucsf.eduacs.org
By ionizing the molecules and separating them based on their mass-to-charge ratio (m/z), MS provides a molecular fingerprint. ucsf.edu The fragmentation pattern, which results from the breakdown of the molecular ion, offers valuable clues about the molecule's structure. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the deduction of the elemental formula. ucsf.edu For complex reaction mixtures, coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) allows for the analysis of individual components. google.comnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes.
For this compound, the IR spectrum would show characteristic absorption bands for C-H, C-N, and C-F bonds. The strong absorptions corresponding to the C-F stretching vibrations are particularly indicative of the tetrafluoroethyl group. docbrown.infoosti.gov IR spectroscopy is useful for monitoring the progress of a reaction by observing the disappearance of reactant absorption bands and the appearance of new bands corresponding to the product. docbrown.info
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amine | N-H stretch | 3300-3500 |
| Alkane | C-H stretch | 2850-3000 |
| Fluoroalkane | C-F stretch | 1000-1400 |
| Amine | C-N stretch | 1020-1220 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the components of a reaction mixture, which allows for the assessment of product purity and the determination of reaction yield.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separatory techniques.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. nih.gov In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. By analyzing samples at different time points, the progress of a reaction can be monitored, and the yield of the product can be determined. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. chromatographyonline.comnih.goviaea.org The separation principle is similar to GC, but a liquid mobile phase is used. Fluorinated stationary phases can offer enhanced selectivity for the separation of fluorinated compounds. chromatographyonline.com HPLC is widely used for purity assessment and for the preparative purification of products. chromatographyonline.com
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction. york.ac.uklibretexts.org A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). york.ac.uk The plate is then placed in a developing chamber with a suitable solvent (mobile phase). As the solvent moves up the plate, it carries the components of the mixture at different rates, leading to their separation. umich.edu The separated spots can be visualized under UV light or by using a staining agent. umich.edursc.org By comparing the TLC of the reaction mixture with the starting materials, one can quickly determine if the reaction is complete. quora.com
Table 3: Comparison of Chromatographic Techniques
| Technique | Principle | Typical Application | Advantages |
| GC | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Analysis of volatile compounds, reaction monitoring, yield determination. | High resolution, fast analysis times. |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, preparative purification, analysis of non-volatile compounds. | High versatility, applicable to a wide range of compounds. |
| TLC | Adsorption and partitioning on a thin layer of adsorbent. | Rapid reaction monitoring, qualitative analysis. | Simple, fast, inexpensive. libretexts.org |
Advanced Techniques for Mechanistic and Kinetic Investigations
The elucidation of reaction mechanisms and the precise measurement of kinetic parameters are fundamental to optimizing synthetic protocols and developing new chemical transformations. For reactive compounds such as this compound, which belongs to the class of fluoroalkyldialkylamines used as deoxofluorinating agents, understanding the intricate details of their reaction pathways is crucial. Advanced analytical methodologies, particularly in-situ spectroscopic techniques and isotopic labeling studies, provide powerful tools for gaining deep mechanistic insights. These methods allow for the direct observation of transient intermediates and the unambiguous tracing of atomic rearrangements, moving beyond simple product analysis to illuminate the step-by-step processes of chemical change.
In-situ Spectroscopic Methods for Real-time Reaction Monitoring
In-situ spectroscopy involves the analysis of a chemical reaction as it occurs, directly within the reaction vessel, without the need for sampling. This approach provides a continuous stream of data, offering a dynamic view of the reaction's progress. Among various techniques, Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe, is exceptionally well-suited for this purpose. mdpi.comnih.gov An ATR probe can be immersed directly into the reaction mixture, allowing for the acquisition of spectra in real-time, even in complex or opaque solutions. mdpi.com
By monitoring characteristic vibrational frequencies, it is possible to track the concentration profiles of reactants, intermediates, products, and byproducts simultaneously. nih.gov For instance, in the deoxofluorination of an alcohol using this compound, in-situ FTIR-ATR could monitor the disappearance of the broad O-H stretching band of the alcohol reactant and the concurrent appearance of a strong C-F stretching band corresponding to the alkyl fluoride (B91410) product. The ability to observe the rise and fall of intermediate species can provide direct evidence for proposed mechanistic steps. mdpi.com
The data collected from real-time monitoring is invaluable for kinetic analysis. Plotting the concentration of reactants and products as a function of time allows for the determination of reaction rates, rate laws, and the influence of various parameters such as temperature and catalyst loading. rsc.orgmdpi.com This kinetic information is essential for understanding the reaction mechanism's rate-determining step and for optimizing reaction conditions to improve yield and selectivity. nih.gov
Below is a representative data table illustrating how in-situ FTIR could be used to monitor a hypothetical deoxofluorination reaction.
Interactive Table 1: Illustrative FTIR-ATR Monitoring of a Deoxofluorination Reaction
| Species | Functional Group | Characteristic IR Frequency (cm⁻¹) | Observed Trend Over Time |
| Reactant: Cyclohexanol | O-H Stretch | 3600-3200 (broad) | Decrease |
| Reactant: Cyclohexanol | C-O Stretch | 1260-1000 | Decrease |
| Reagent: this compound | C-N Stretch | 1250-1020 | Decrease |
| Product: Fluorocyclohexane | C-F Stretch | 1100-1000 | Increase |
| Byproduct: N,N-Diethyl-2,2-difluoroacetamide | C=O Stretch | ~1680 | Increase |
Isotopic Labeling Studies to Trace Reaction Pathways
Isotopic labeling is a powerful and definitive technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's journey from reactant to product. wikipedia.orgscripps.edu The positions of these isotopic labels in the final products and any isolated intermediates are typically determined using mass spectrometry (MS), which detects the change in mass, or nuclear magnetic resonance (NMR) spectroscopy, which is sensitive to the nuclear properties of the isotopes. nih.govnih.gov
In the context of reactions involving this compound, isotopic labeling can answer fundamental mechanistic questions. For example, to probe the mechanism of a fluorination reaction, the oxygen atom of an alcohol substrate could be labeled with ¹⁸O. Analysis of the reaction products would reveal the fate of this oxygen atom, helping to distinguish between different possible pathways, such as Sₙ1 or Sₙ2 type mechanisms. Similarly, labeling the diethylamino group of the reagent with ¹⁵N could clarify its role and ultimate form in the reaction byproducts. escholarship.org
These studies provide unambiguous evidence for bond-forming and bond-breaking events and can confirm or refute proposed reaction intermediates. researchgate.net The kinetic isotope effect (KIE), where a reaction rate changes upon isotopic substitution at a particular position, can also be measured to determine if a specific bond is broken in the rate-determining step of the reaction. nih.gov
The following table outlines potential isotopic labeling experiments that could be designed to investigate the mechanism of a reaction involving this compound.
Interactive Table 2: Mechanistic Investigations via Isotopic Labeling
| Labeled Reactant | Isotope Used | Analytical Technique | Mechanistic Question Addressed |
| Substrate (R-OH) | ¹⁸O | Mass Spectrometry | What is the fate of the hydroxyl oxygen? Does it remain with the carbon backbone or is it transferred to a byproduct? |
| Substrate (R-OH) | ²H (deuterium) at α-carbon | ¹H NMR / Reaction Rate Study | Is the C-H bond at the reaction center broken during the rate-determining step (Kinetic Isotope Effect)? |
| This compound | ¹⁵N | ¹⁵N NMR / Mass Spectrometry | What is the structure of the nitrogen-containing byproduct? Does the C-N bond remain intact? |
| This compound | ¹³C in ethyl groups | ¹³C NMR | Do the ethyl groups undergo any rearrangement or transfer during the reaction? |
Future Prospects and Emerging Research Avenues in 1,1,2,2 Tetrafluoroethyldiethylamine Chemistry
Design and Synthesis of Next-Generation Fluoroalkylamine Reagents
The development of new fluoroalkylamine reagents is a cornerstone of advancing organofluorine synthesis. The ability to fine-tune the reactivity and selectivity of these reagents is paramount for their application in the synthesis of complex molecules.
Tailoring Reactivity and Selectivity through Structural Modifications
The reactivity of fluoroalkylamine reagents is significantly influenced by the nature of the alkyl substituents on the nitrogen atom. It is hypothesized that modifying the ethyl groups in 1,1,2,2-tetrafluoroethyldiethylamine could modulate its steric and electronic properties. Such modifications could influence the reagent's stability, reactivity, and selectivity in fluorination reactions. For instance, the introduction of electron-withdrawing or -donating groups on the ethyl chains could alter the nucleophilicity of the amine and the lability of the C-F bonds, thereby tailoring the reagent for specific applications.
Development of Chiral Fluoroalkylamine Reagents for Asymmetric Synthesis
The synthesis of enantiomerically pure fluorinated compounds is of significant interest, particularly in the pharmaceutical and agrochemical industries. A promising yet underexplored area is the development of chiral versions of this compound. The incorporation of chirality into the structure of the reagent could enable enantioselective fluorination reactions, providing direct access to chiral fluorinated building blocks. This could be achieved by introducing chiral centers into the N-alkyl substituents.
Expanding the Scope of C-F Bond Formation and Functionalization
The formation and functionalization of carbon-fluorine (C-F) bonds are central to organofluorine chemistry. Expanding the range of substrates and reaction types for these transformations is a continuous goal.
Novel Substrate Classes and Reaction Types
Future research will likely focus on expanding the substrate scope of reactions involving this compound. While its primary use is anticipated to be in deoxyfluorination reactions, its potential in other transformations, such as the fluoroalkylation of a wider range of nucleophiles, remains to be thoroughly investigated. The development of new reaction protocols that are effective for previously unreactive or sensitive substrates would significantly enhance the utility of this reagent.
Integration into Catalytic Cycles for Enhanced Efficiency
The integration of fluoroalkylamine reagents into catalytic cycles is a key strategy for improving the efficiency and sustainability of fluorination reactions. While direct use as a stoichiometric reagent is common, its role as a precursor to a catalytically active species or as a component in a dual-catalyst system is an area ripe for exploration. Catalytic approaches would reduce waste and allow for the use of smaller quantities of the fluorinating agent, making processes more atom-economical and environmentally friendly.
Computational Chemistry in Predictive Design and Optimization
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new reagents and catalysts. In the context of this compound, computational studies could provide valuable insights into its reaction mechanisms, the stability of intermediates, and the factors governing its reactivity and selectivity. Such studies would accelerate the development of new applications and the optimization of existing processes by providing a theoretical framework to guide experimental work. Predictive modeling could aid in the design of next-generation reagents with tailored properties for specific synthetic challenges.
In Silico Screening and Virtual Design of Fluoroalkylamine Reagents
In silico screening and virtual design are computational techniques that allow researchers to evaluate and design molecules in a virtual environment before committing to laboratory synthesis. nih.govrsc.org This approach accelerates the discovery of new reagents with improved properties by predicting their reactivity, stability, and potential applications.
The virtual design of fluoroalkylamine reagents, including analogs of this compound, involves several key computational strategies:
Property Prediction: Computational models can predict crucial physicochemical properties of new reagent candidates. For fluorinated molecules, this includes predicting parameters like ¹⁹F NMR shifts, which can aid in characterization and high-throughput screening. researchgate.net Machine learning algorithms, such as neural networks, have been successfully employed to predict the "fluorination strength" of electrophilic N–F reagents, and similar models could be developed for fluoroalkylamines to quantify their reactivity. rsc.org
Library Enumeration: Large virtual libraries of potential fluoroalkylamine reagents can be generated by systematically modifying the core structure. For example, the diethylamino group in this compound could be replaced with other alkylamines, heterocyclic amines, or chiral auxiliaries.
Virtual Screening: These virtual libraries can be screened against specific criteria. For instance, molecular docking simulations can predict the binding affinity of designed reagents to target enzymes or receptors, which is particularly relevant in drug discovery. nih.gov For reagent design, screening can focus on calculated parameters that correlate with desired reactivity or stability. nih.gov
The support of computational methods is essential for making rational predictions about the effects of fluorination and for designing next-generation reagents. nih.govacs.org By leveraging these in silico tools, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Table 1: Conceptual In Silico Screening of Novel Fluoroalkylamine Reagents
This table illustrates a hypothetical virtual screening process for designing new reagents based on the fluoroalkylamine scaffold.
| Reagent Candidate Structure | Predicted Reactivity (Relative Scale) | Predicted Thermal Stability (°C) | Calculated Lipophilicity (logP) | Synthetic Feasibility Score (1-10) |
| CF₃CFH-N(Et)₂ | 1.05 | 135 | 2.1 | 9 |
| CF₃CFH-N(Me)₂ | 1.00 | 130 | 1.6 | 9 |
| CF₃CFH-N(iPr)₂ | 0.95 | 145 | 2.9 | 7 |
| CF₃CFH-(Pyrrolidine) | 1.10 | 150 | 1.8 | 8 |
| CF₃CFH-(Morpholine) | 0.90 | 160 | 1.2 | 8 |
Note: Data is illustrative and intended to represent the output of a computational screening model.
Advanced Mechanistic Predictions using High-Level Theoretical Methods
High-level theoretical methods, particularly Density Functional Theory (DFT), are indispensable tools for gaining deep insights into the complex reaction mechanisms of fluoroalkylation reactions. semanticscholar.org These computational approaches allow for the characterization of transient species like transition states and reaction intermediates that are often difficult or impossible to observe experimentally. conicet.gov.ar
For reactions involving this compound, theoretical methods can elucidate:
Reactivity and Selectivity: By analyzing the electronic structure of reactants and transition states, chemists can understand the origins of chemo-, regio-, and stereoselectivity. For example, computational studies have been used to explain the enantioselectivity in certain radical fluoroalkylation reactions by modeling the key transition states. conicet.gov.ar
Role of Fluorine: The unique effects of fluorine substitution, which can dramatically alter reaction outcomes compared to non-fluorinated analogs, can be rationalized through theoretical calculations. semanticscholar.orgrsc.org These studies help explain how the strong electron-withdrawing nature of the tetrafluoroethyl group influences the reactivity of the adjacent amine.
Solvent and Catalyst Effects: Computational models can incorporate the effects of solvents and catalysts, providing a more accurate picture of the reaction in real-world conditions. This is crucial for optimizing reaction conditions and designing more efficient catalytic systems. researchgate.net
A deeper mechanistic understanding derived from these theoretical studies is critical for the rational design of new reactions and for optimizing the application of existing reagents like this compound. researchgate.net
Table 2: Application of Theoretical Methods to Fluoroalkylation Reactions
This table summarizes how different computational methods can be applied to understand reactions involving fluoroalkylamine reagents.
| Computational Method | Information Gained | Relevance to this compound Chemistry |
| Density Functional Theory (DFT) | Transition state geometries and energies, reaction intermediates, activation barriers, reaction pathways. | Predicting reaction mechanisms (e.g., SN2 vs. E2), rationalizing selectivity in deoxofluorination reactions. |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, simulation of UV-Vis spectra. | Understanding photochemical activation of reagents, studying Electron Donor-Acceptor (EDA) complexes. conicet.gov.ar |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterizing intramolecular interactions, such as hydrogen bonding, that may influence reagent conformation and reactivity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time, including solvent effects. | Understanding reagent-solvent interactions, predicting conformational preferences in solution. |
Sustainable and Scalable Synthesis of Fluorinated Compounds
The increasing industrial demand for fluorinated compounds necessitates the development of manufacturing processes that are not only efficient and scalable but also environmentally sustainable. This involves designing greener synthetic routes and embracing advanced manufacturing technologies like continuous flow chemistry.
Development of Greener Synthetic Routes and Reagent Recovery
Green chemistry principles focus on minimizing waste, reducing energy consumption, using less hazardous materials, and designing processes with high atom economy. nih.goveurekalert.orgsciencedaily.comnih.gov The traditional synthesis of dialkyl(fluoroalkyl)amines, such as the reaction of tetrafluoroethylene (B6358150) with diethylamine to produce this compound, presents opportunities for green innovation. researchgate.net
Key areas for developing greener synthetic routes include:
Alternative Feedstocks: Exploring alternative, safer, and more sustainable sources of the tetrafluoroethyl motif.
Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives, such as water or deep eutectic solvents. nih.govrsc.orgresearchgate.net Fluoroalkylation reactions performed in aqueous media represent a significant step towards more environmentally benign processes. rsc.org
Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste and improve efficiency.
Reagent Recovery and Recycling: Designing processes that allow for the recovery and reuse of the fluorinating agent or its byproducts is crucial for a sustainable "circular fluorine economy". ox.ac.uk While recycling this compound itself is challenging, strategies like immobilizing reagents on solid supports can facilitate easy separation and reuse in other systems. nih.gov Another approach involves recovering fluoride (B91410) from waste streams to regenerate valuable fluorochemicals. ox.ac.ukgoogle.com
The development of renewable reagents and workup protocols that enable simultaneous product isolation and reagent recycling are key to creating more sustainable and greener fluorination processes. acs.org
Table 3: Comparison of Traditional vs. Greener Synthetic Approaches for Fluoroalkylamines
This table provides a conceptual comparison based on green chemistry principles.
| Green Chemistry Principle | Traditional Route (e.g., TFE + Amine) | Potential Greener Route |
| Atom Economy | High (addition reaction) | Potentially lower if multi-step, but can be offset by other benefits. |
| Starting Materials | Gaseous, flammable, and potentially toxic tetrafluoroethylene (TFE). | Use of a less hazardous, liquid-phase fluoroalkyl source. |
| Solvents | Often requires aprotic organic solvents. | Use of aqueous media, ionic liquids, or solvent-free conditions. rsc.orgresearchgate.net |
| Energy Consumption | May require high pressure for gas-liquid reaction. | Potentially lower energy requirements through catalysis or optimized conditions. |
| Safety | Handling of hazardous gaseous TFE. | Reduced hazards by using liquid reagents and safer solvents. acsgcipr.org |
| Waste & Recovery | Difficult to recover unreacted TFE. Byproducts from side reactions. | Use of immobilized catalysts or reagents for easy separation and recovery. nih.gov |
Applications in Continuous Flow Chemistry for Industrial Relevance
Continuous flow chemistry is a modern production technology where reactions are performed in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This approach offers significant advantages over traditional batch processing, particularly for the synthesis and application of fluorinated compounds. beilstein-journals.org
Key advantages of flow chemistry for industrial applications include:
Enhanced Safety: Flow reactors contain only small volumes of reactive material at any given time, minimizing the risks associated with highly exothermic reactions or the handling of toxic and hazardous reagents like fluorine gas or hydrogen fluoride. beilstein-journals.orgvapourtec.comrsc.org This is highly relevant for the synthesis of this compound from gaseous TFE.
Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, enabling precise control over reaction temperature and mixing. mit.edu This leads to higher yields, better selectivity, and fewer byproducts.
Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up large batch reactors. mit.edu
Integration and Automation: Flow processes allow for the integration of multiple reaction, work-up, and purification steps into a single, automated sequence. durham.ac.uk This can include in-line analysis using techniques like NMR to monitor the reaction in real-time. rsc.org
The synthesis of fluorinated molecules, including amino acids and other fine chemicals, has been successfully demonstrated using continuous flow setups. chemistryviews.orgmit.edu Given the challenges of gas-liquid reactions and potential exothermicity, both the synthesis of this compound and its subsequent use as a deoxofluorinating agent are prime candidates for implementation in continuous flow systems to achieve safer, more efficient, and scalable industrial production. mit.edudurham.ac.uk
Table 4: Batch vs. Continuous Flow Processing for a Deoxofluorination Reaction
This table highlights the practical differences between batch and flow manufacturing for a reaction using a reagent like this compound.
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and superior temperature control. vapourtec.com |
| Heat Transfer | Limited by vessel surface area; can lead to local hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. mit.edu |
| Mass Transfer (Mixing) | Can be inefficient, especially for multiphasic reactions. | Highly efficient and rapid mixing. |
| Scalability | Complex; requires re-engineering of reactors and process parameters. | Straightforward; achieved by extending run time or numbering-up. |
| Reaction Time | Often hours to days, including heating/cooling cycles. | Typically seconds to minutes. durham.ac.uk |
| Process Control | Manual or semi-automated; less precise. | Fully automated with precise control over parameters (flow rate, temp, pressure). rsc.org |
| Product Purity | May require extensive downstream purification. | Often higher purity due to fewer side reactions; allows for in-line purification. durham.ac.uk |
Q & A
Q. Key Data from Evidence
| Property/Observation | Source |
|---|---|
| Molecular formula: C₄H₇F₄N | |
| Boiling point: 37–38°C (trifluoroethylamine derivative) | |
| Safety: Storage at 0–6°C | |
| Synthetic yield optimization via chromatography |
Note : Avoid reliance on equilibrium thermochemistry alone for reaction predictions; kinetic studies are critical for fluorinated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
